molecular formula C18H24F4N2O2 B1393767 tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate CAS No. 1286265-98-2

tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate

Cat. No.: B1393767
CAS No.: 1286265-98-2
M. Wt: 376.4 g/mol
InChI Key: ZWISOFWPRUKCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate is a useful research compound. Its molecular formula is C18H24F4N2O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a tert-butyl group and a 3-fluoro-4-(trifluoromethyl)benzyl moiety. Its molecular formula is C23H30F3N3O2C_{23}H_{30}F_{3}N_{3}O_{2}, and it has a molecular weight of approximately 433.5 g/mol.

Research indicates that this compound exhibits its biological effects primarily through modulation of various signaling pathways. Notably, it has been studied for its potential as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

Inhibition of NLRP3 Inflammasome

A study demonstrated that this compound could concentration-dependently inhibit interleukin-1β (IL-1β) release in LPS/ATP-stimulated human macrophages, suggesting its role as a promising NLRP3 inhibitor. The mechanism involves binding to specific sites on the NLRP3 protein, thereby preventing its activation and subsequent pyroptotic cell death in macrophages .

Biological Assays and Efficacy

The biological activity of the compound has been evaluated through various assays:

Table 1: Summary of Biological Assays

Assay Type Concentration Tested Efficacy Observed
IL-1β Release Inhibition10 µMSignificant reduction in release
Pyroptosis Assessment5 mM ATPDecreased cell death
Cytotoxicity (MTT Assay)0.1 - 100 µMNo significant cytotoxicity at low concentrations

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Effects :
    • In a controlled study involving differentiated THP-1 cells, the compound was shown to significantly inhibit pyroptosis induced by ATP, correlating with reduced IL-1β levels. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
  • Cancer Research :
    • Recent findings suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including breast and lung cancers. Further research is needed to evaluate whether this compound shares these properties.

Properties

IUPAC Name

tert-butyl N-[1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F4N2O2/c1-17(2,3)26-16(25)23-13-6-8-24(9-7-13)11-12-4-5-14(15(19)10-12)18(20,21)22/h4-5,10,13H,6-9,11H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWISOFWPRUKCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.